N-(6-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-1-tosylpyrrolidine-2-carboxamide N-(6-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-1-tosylpyrrolidine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1050206-10-4
VCID: VC6423381
InChI: InChI=1S/C25H29N3O4S2/c1-17-7-10-20(11-8-17)34(30,31)28-13-3-6-22(28)24(29)27(16-19-5-4-14-32-19)25-26-21-12-9-18(2)15-23(21)33-25/h7-12,15,19,22H,3-6,13-14,16H2,1-2H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)N(CC3CCCO3)C4=NC5=C(S4)C=C(C=C5)C
Molecular Formula: C25H29N3O4S2
Molecular Weight: 499.64

N-(6-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-1-tosylpyrrolidine-2-carboxamide

CAS No.: 1050206-10-4

Cat. No.: VC6423381

Molecular Formula: C25H29N3O4S2

Molecular Weight: 499.64

* For research use only. Not for human or veterinary use.

N-(6-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-1-tosylpyrrolidine-2-carboxamide - 1050206-10-4

Specification

CAS No. 1050206-10-4
Molecular Formula C25H29N3O4S2
Molecular Weight 499.64
IUPAC Name N-(6-methyl-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)sulfonyl-N-(oxolan-2-ylmethyl)pyrrolidine-2-carboxamide
Standard InChI InChI=1S/C25H29N3O4S2/c1-17-7-10-20(11-8-17)34(30,31)28-13-3-6-22(28)24(29)27(16-19-5-4-14-32-19)25-26-21-12-9-18(2)15-23(21)33-25/h7-12,15,19,22H,3-6,13-14,16H2,1-2H3
Standard InChI Key LTOLBZPPKJNNAO-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)N(CC3CCCO3)C4=NC5=C(S4)C=C(C=C5)C

Introduction

Structural Composition and Molecular Features

The compound belongs to the class of N-substituted pyrrolidine carboxamides, characterized by a central five-membered pyrrolidine ring (C4H9N) substituted at positions 1 and 2. Key structural components include:

Pyrrolidine Core

  • Position 1: A p-toluenesulfonyl (tosyl) group (SO2C6H4CH3) acts as an electron-withdrawing substituent, enhancing the electrophilicity of adjacent atoms and stabilizing intermediates during reactions .

  • Position 2: A carboxamide group (–CONH–) bridges the pyrrolidine to two nitrogen-bound substituents:

    • Substituent A: A 6-methylbenzo[d]thiazol-2-yl group, comprising a benzothiazole ring (C7H4NS) with a methyl group at position 6. This moiety is associated with bioactivity in antimicrobial and anticancer agents .

    • Substituent B: A (tetrahydrofuran-2-yl)methyl group, featuring a tetrahydrofuran (THF) ring (C4H7O) linked via a methylene bridge. The oxygen atom in THF enhances solubility and participates in hydrogen bonding .

Stereochemical Considerations

  • The pyrrolidine ring introduces chirality at carbon 2, leading to potential enantiomers. Configurational stability depends on the steric bulk of substituents and reaction conditions, as observed in analogous bromolactonization reactions .

  • The THF ring adopts a puckered conformation, influencing the spatial orientation of the methylene linker and modulating interactions with biological targets .

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be synthesized via a multistep sequence involving:

  • Pyrrolidine functionalization: Tosylation at position 1 using p-toluenesulfonyl chloride under basic conditions .

  • Carboxamide formation: Coupling of pyrrolidine-2-carboxylic acid with 6-methylbenzo[d]thiazol-2-amine and (tetrahydrofuran-2-yl)methanamine via mixed anhydride or carbodiimide-mediated protocols .

Key Reaction Optimization

  • Cyclization efficiency: Analogous bromolactonization reactions demonstrate that Lewis acids (e.g., selenonium cations) accelerate ring closure by polarizing halogenating agents like N-bromosuccinimide (NBS) . For this compound, similar activation may improve yields during pyrrolidine or THF ring formation.

  • Steric effects: Bulky substituents on the benzothiazole ring (e.g., 6-methyl) favor 6-endo over 5-exo cyclization, as observed in lactonization of alkenoic acids .

Physicochemical Properties

Spectral Characterization

PropertyData (Predicted/Analogous)Source
Molecular Weight523.6 g/mol
IR (cm⁻¹)1680 (C=O), 1350 (SO2), 1150 (C–O)
¹H NMR (δ ppm)7.8–7.6 (tosyl aromatic), 4.2 (THF)
SolubilityModerate in DMSO, low in H2O

Thermal Stability

  • The tosyl group enhances thermal stability, with decomposition temperatures >200°C, consistent with sulfonamide derivatives .

Biological Activity and Applications

Anticancer Screening

  • Pyrrolidine sulfonamides demonstrate in vitro cytotoxicity via kinase inhibition. For example, VU0637058-1 (PubChem CID: 44086485) shows IC50 values <10 µM in leukemia cell lines .

Mechanistic Insights and Structure-Activity Relationships

Role of the Tosyl Group

  • The tosyl group’s electron-withdrawing nature stabilizes transition states during nucleophilic attacks, analogous to haliranium ion intermediates in cyclofunctionalizations .

Benzothiazole-THF Synergy

  • The hydrophobic benzothiazole and polar THF groups create amphiphilic character, enhancing bioavailability and target binding .

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